molecular formula C13H13NO2S B13110683 [1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester

[1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester

Cat. No.: B13110683
M. Wt: 247.31 g/mol
InChI Key: COYORHWTDFMXBF-UHFFFAOYSA-N
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Description

1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of benzothienopyridines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester typically involves multi-step processes. One common method involves the cyclization of 2-(benzo[b]thien-3-yl)ethylamines using the Pictet-Spengler reaction . This reaction is carried out in the presence of aromatic or heteroaromatic aldehydes and triisopropylchlorosilane, which facilitates the cyclization process .

Another method involves the use of domino reactions, where multiple sequential reactions occur without isolating intermediate products. This method uses 2-[3-oxo-4-(phenylsulfanyl)butyl]-1,3-isoindolinediones as starting materials, which undergo cyclization in polyphosphoric acid at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its inhibition of the CYP17 enzyme, which plays a role in androgen biosynthesis. By inhibiting this enzyme, the compound can reduce the production of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1Benzothieno[2,3-c]pyridine : This compound shares a similar core structure but lacks the carboxylic acid and methyl ester groups.
  • 1Benzothieno[2,3-c]pyridine-3-carboxylicacid : Similar to the target compound but without the tetrahydro and methyl ester modifications.
  • 1Benzothieno[2,3-c]pyridine-3-carboxamide : This compound has a carboxamide group instead of a carboxylic acid ester.

Uniqueness

The uniqueness of 1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity. These modifications enhance its potential as a therapeutic agent and a versatile building block in organic synthesis .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

methyl 1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C13H13NO2S/c1-16-13(15)10-6-9-8-4-2-3-5-11(8)17-12(9)7-14-10/h2-5,10,14H,6-7H2,1H3

InChI Key

COYORHWTDFMXBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(CN1)SC3=CC=CC=C23

Origin of Product

United States

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